molecular formula C21H29N3O2 B6963492 1-[2-(Dimethylamino)ethyl]-4-(spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)pyrrolidin-2-one

1-[2-(Dimethylamino)ethyl]-4-(spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)pyrrolidin-2-one

Cat. No.: B6963492
M. Wt: 355.5 g/mol
InChI Key: WPRMDUNPPMOLAP-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-4-(spiro[1,3-dihydroisoquinoline-4,1’-cyclobutane]-2-carbonyl)pyrrolidin-2-one is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

The synthesis of 1-[2-(Dimethylamino)ethyl]-4-(spiro[1,3-dihydroisoquinoline-4,1’-cyclobutane]-2-carbonyl)pyrrolidin-2-one involves multiple steps. The synthetic route typically starts with the preparation of the spirocyclic intermediate, followed by the introduction of the pyrrolidin-2-one moiety. Common reagents used in these reactions include dimethylamine, isoquinoline derivatives, and cyclobutane carboxylic acid. Reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-4-(spiro[1,3-dihydroisoquinoline-4,1’-cyclobutane]-2-carbonyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving spirocyclic compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar compounds include other spirocyclic derivatives and pyrrolidin-2-one analogs. Compared to these compounds, 1-[2-(Dimethylamino)ethyl]-4-(spiro[1,3-dihydroisoquinoline-4,1’-cyclobutane]-2-carbonyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-(spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-22(2)10-11-23-14-17(12-19(23)25)20(26)24-13-16-6-3-4-7-18(16)21(15-24)8-5-9-21/h3-4,6-7,17H,5,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRMDUNPPMOLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CC(CC1=O)C(=O)N2CC3=CC=CC=C3C4(C2)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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